N~1~,N~4~-dicyclopropylterephthalamide
Description
N₁,N₄-Dicyclopropylterephthalamide is a terephthalamide derivative characterized by cyclopropyl substituents at the N₁ and N₄ positions of the terephthalic acid backbone.
Properties
CAS No. |
401589-89-7 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29g/mol |
IUPAC Name |
1-N,4-N-dicyclopropylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C14H16N2O2/c17-13(15-11-5-6-11)9-1-2-10(4-3-9)14(18)16-12-7-8-12/h1-4,11-12H,5-8H2,(H,15,17)(H,16,18) |
InChI Key |
CEMGQFHDSIDFHM-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)C(=O)NC3CC3 |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)C(=O)NC3CC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N₁,N₄-dicyclopropylterephthalamide with structurally related terephthalamide derivatives. Data are derived from available literature and commercial databases .
| Compound Name | Molecular Formula | Molecular Weight | Substituents (N₁, N₄) | CAS Number | Key Properties (Inferred) |
|---|---|---|---|---|---|
| N₁,N₄-Dicyclopropylterephthalamide | C₁₈H₂₀N₂O₂ | ~296.37 | Cyclopropyl | Not provided | Moderate lipophilicity, potential rigidity |
| N,N′-Diphenyl-terephthalamide | C₂₀H₁₆N₂O₂ | 316.36 | Phenyl | 7154-31-6 | High aromaticity, planar structure |
| N₁,N₄-Dicyclohexylterephthalamide | C₂₀H₂₈N₂O₂ | 328.45 | Cyclohexyl | 15088-29-6 | High steric bulk, enhanced lipophilicity |
| N,N′-Dibenzhydryl-terephthalamide | Not provided | Not provided | Benzhydryl | Not provided | Extreme steric hindrance, low solubility |
Key Observations:
Substituent Effects on Molecular Weight :
- Cyclohexyl substituents (328.45 g/mol) increase molecular weight compared to phenyl (316.36 g/mol) and cyclopropyl (estimated ~296.37 g/mol) groups due to their larger aliphatic rings .
The sp³-hybridized carbons may also increase rigidity . Phenyl Groups: Provide aromaticity and planar geometry, favoring π-π stacking interactions in solid-state structures. This could improve thermal stability but reduce solubility in polar solvents . Cyclohexyl Groups: Bulkier and more lipophilic than cyclopropyl, likely reducing crystallization tendencies and improving solubility in nonpolar solvents .
Hypothetical Reactivity :
- N₁,N₄-Dicyclopropylterephthalamide may exhibit unique reactivity in photochemical or catalytic reactions due to the strained cyclopropane rings. In contrast, N,N′-diphenyl-terephthalamide is more likely to participate in electrophilic aromatic substitution.
Applications: N,N′-Diphenyl-terephthalamide: Used as a crosslinking agent in polymers or as a ligand in coordination chemistry . N₁,N₄-Dicyclohexylterephthalamide: Potential applications in drug delivery systems due to its lipophilicity .
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